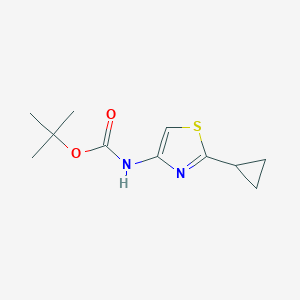

tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-6-16-9(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMYNTQODHVGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for hydrolysis, and catalysts like palladium for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized for its potential use as a therapeutic agent. Research indicates that derivatives of thiazole compounds exhibit various biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of thiazole derivatives, including tert-butyl (2-cyclopropylthiazol-4-yl)carbamate. The compound was tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their growth.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that tert-butyl (2-cyclopropylthiazol-4-yl)carbamate exhibited bactericidal activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

Research has shown that thiazole-based compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Studies

In an animal model of inflammation, tert-butyl (2-cyclopropylthiazol-4-yl)carbamate significantly reduced swelling and pain associated with inflammatory responses. The compound was compared to standard anti-inflammatory drugs, demonstrating comparable efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activity. Variations in substituents on the thiazole ring can lead to enhanced potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate involves its ability to form stable carbamate derivatives with amines. This stability is due to the presence of the tert-butyl group, which provides steric hindrance and protects the carbamate from hydrolysis. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with amino groups, thereby modifying their activity and function .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate include other carbamates such as:

tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.

Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.

Fluorenylmethoxy (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.

The uniqueness of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate lies in its combination of the tert-butyl group, cyclopropyl group, and thiazole ring, which provides distinct chemical properties and reactivity compared to other carbamates.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling cyclopropane-containing intermediates with thiazole precursors. For example, tert-butyl carbamate derivatives are often synthesized via Boc protection of amine groups under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side reactions. Post-synthesis purification may involve column chromatography or recrystallization .

Q. How should researchers handle and store tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate to ensure stability?

- Methodological Answer : Store the compound in a cool, dry environment (room temperature or below) away from light and moisture. Use inert gas (e.g., nitrogen) for long-term storage in sealed containers. Avoid exposure to strong acids/bases or oxidizing agents, as the carbamate group is susceptible to hydrolysis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Refer to SDS guidelines for similar tert-butyl carbamates for hazard mitigation .

Q. Which spectroscopic methods are essential for characterizing tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the thiazole ring, cyclopropyl group, and Boc-protection. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbamate C=O stretching (~1690–1740 cm⁻¹). Cross-validation with X-ray crystallography (e.g., SHELX or ORTEP software) resolves structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For cyclopropane ring strain, compare experimental ¹H NMR coupling constants (J ~5–10 Hz) with computational models. If crystallography data (e.g., bond angles from ORTEP) conflict with NMR, consider dynamic effects in solution vs. solid-state structures .

Q. What strategies can optimize the yield of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate during multi-step synthesis?

- Methodological Answer : Optimize reaction conditions for each step:

- Cyclopropane Formation : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereoselective cyclopropanation.

- Thiazole Ring Assembly : Employ Hantzsch thiazole synthesis with thiourea and α-haloketones under reflux.

- Boc Protection : Ensure anhydrous conditions and stoichiometric control to prevent over-substitution.

Monitor intermediates via TLC or LC-MS to terminate reactions at optimal conversion points .

Q. How does the cyclopropyl group influence the reactivity of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate in subsequent reactions?

- Methodological Answer : The cyclopropane ring introduces steric hindrance and ring strain, which can:

Q. What advanced techniques validate the enantiomeric purity of derivatives of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate?

- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Single-crystal X-ray diffraction with SHELXL refines chiral centers. For dynamic systems, Variable Temperature (VT) NMR detects racemization .

Safety and Stability

Q. What are the key stability concerns for tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate under acidic or basic conditions?

- Methodological Answer : The carbamate group hydrolyzes in acidic conditions (pH <3) to release CO₂ and tert-butanol, while strong bases (pH >10) deprotect the amine. Stability studies using HPLC or ¹H NMR under buffered conditions (pH 1–12) determine degradation kinetics. Store at neutral pH and avoid aqueous workups unless necessary .

Data Analysis and Software

Q. How can researchers leverage X-ray crystallography software (e.g., SHELX) to resolve structural ambiguities in tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate?

- Methodological Answer : SHELX suite (SHELXD for phase problem solving, SHELXL for refinement) analyzes diffraction data. Use ORTEP-3 for visualizing thermal ellipsoids and bond angles. For disordered cyclopropane moieties, apply restraints (e.g., DFIX, SIMU) during refinement. Validate hydrogen bonding and π-stacking interactions with PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.